molecular formula C12H22N4O2 B4897016 N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide

Cat. No. B4897016
M. Wt: 254.33 g/mol
InChI Key: HQHMOQVDKGUCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that is used to study the effects of Parkinson's disease on the brain and nervous system.

Mechanism of Action

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is converted into a toxic metabolite called MPP+ in the brain. MPP+ selectively destroys dopamine-producing neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This decrease in dopamine levels is responsible for the Parkinson's-like symptoms observed in animal models.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models mimics the symptoms observed in human patients. These symptoms include tremors, rigidity, and bradykinesia (slowness of movement). N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is a useful tool for studying Parkinson's disease in animal models. It allows researchers to induce Parkinson's-like symptoms and study the disease in a controlled environment. However, N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models does not completely replicate the human disease, and there are limitations to its use in research.

Future Directions

There are several future directions for research involving N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide. One area of research is the development of new treatments for Parkinson's disease. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models is a useful tool for testing new treatments. Another area of research is the study of the underlying mechanisms of Parkinson's disease. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models can be used to study the disease at a molecular level. Finally, there is ongoing research into the development of new animal models for Parkinson's disease that more closely mimic the human disease.
Conclusion:
N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is a synthetic compound that is used in scientific research to study Parkinson's disease. It is synthesized by reacting 1-methyl-4-piperidinone with tert-butyl hydrazine and then oxidizing the resulting compound with potassium permanganate. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide induces Parkinson's-like symptoms in animal models, allowing researchers to study the disease and develop new treatments. The compound is converted into a toxic metabolite called MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide-induced Parkinson's disease in animal models mimics the symptoms observed in human patients. However, there are limitations to its use in research, and ongoing research is focused on developing new animal models and treatments for Parkinson's disease.

Synthesis Methods

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is synthesized by reacting 1-methyl-4-piperidinone with tert-butyl hydrazine and then oxidizing the resulting compound with potassium permanganate. This reaction yields N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide as a yellow crystalline powder. The synthesis of N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is used in scientific research to study the effects of Parkinson's disease on the brain and nervous system. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the disease and develop new treatments.

properties

IUPAC Name

N-tert-butyl-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-12(2,3)13-10(17)11(18)15-14-9-5-7-16(4)8-6-9/h5-8H2,1-4H3,(H,13,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHMOQVDKGUCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide

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